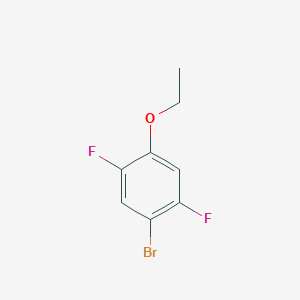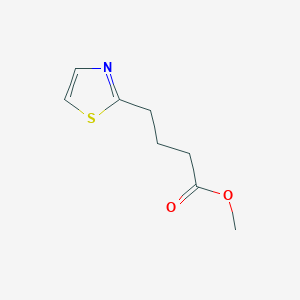
Methyl 4-(1,3-thiazol-2-yl)butanoate
説明
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a chemical compound with the CAS Number: 1803601-11-7 . It has a molecular weight of 185.25 and its IUPAC name is methyl 4- (thiazol-2-yl)butanoate . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for “Methyl 4-(1,3-thiazol-2-yl)butanoate” is 1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a liquid . It is stored at a temperature of 4 degrees .科学的研究の応用
Antibacterial Activity
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives show promising antibacterial properties. For example, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates exhibit antimicrobial activity, indicating potential use in fighting bacterial infections (Markovich et al., 2014).
Antitumor and Antifilarial Agents
- Some methyl 4-(1,3-thiazol-2-yl)butanoate compounds have been evaluated for their antitumor and antifilarial potential. Notably, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, suggesting potential as a therapeutic agent (Kumar et al., 1993).
Synthesis and Evaluation of Thiazole Derivatives
- Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized and evaluated for antiproliferative activity. This research expands the understanding of the chemical properties and potential biological applications of such compounds (Yurttaş et al., 2022).
Inhibitors of Mycolic Acid Biosynthesis
- Compounds like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate have been shown to act as inhibitors of mycolic acid biosynthesis. This is significant in understanding the role of these compounds in bacterial cell wall synthesis, which can be crucial in developing new antibiotics (Hartmann et al., 1994).
Potential Biological Activity
- The synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds have been investigated for their potential biological activity. This suggests diverse applications of such compounds in pharmaceuticals and medicinal chemistry (Párkányi & Schmidt, 2000).
Anti-microbial Polyurethane Coating
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives have been explored for use in anti-microbial coatings. For example, a coumarin–thiazole derivative has been incorporated into polyurethane varnish, exhibiting strong antimicrobial effects (El‐Wahab et al., 2014).
Safety And Hazards
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMTJHEOWPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-thiazol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
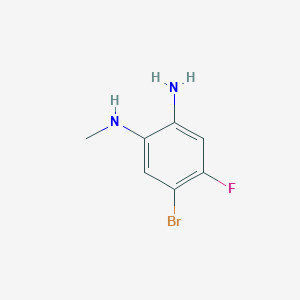
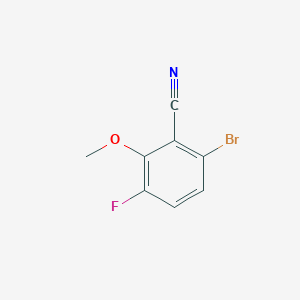
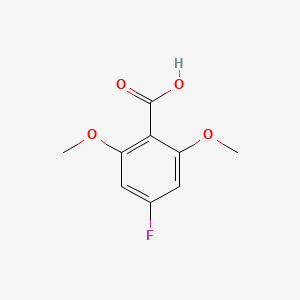
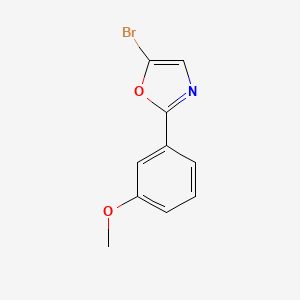
![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
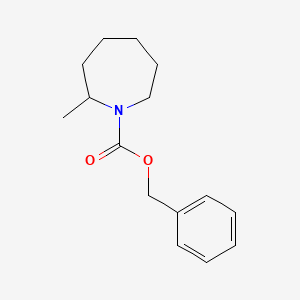
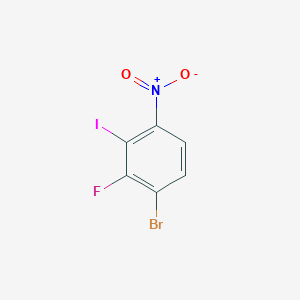
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
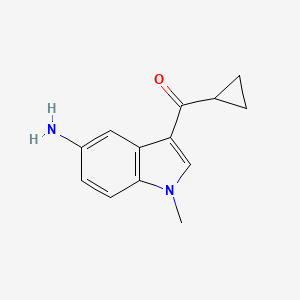
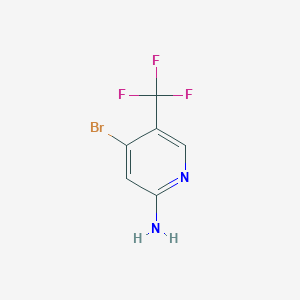
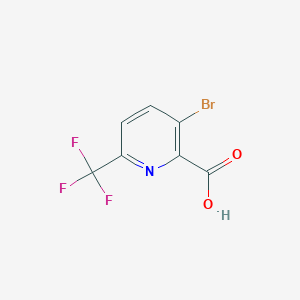
![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
